![molecular formula C24H32Br2O B14247656 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl CAS No. 384342-20-5](/img/structure/B14247656.png)
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is an organic compound with a complex structure that includes bromomethyl groups and a dimethyloctyl ether substituent on a biphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylated derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(bromomethyl)-1,1’-biphenyl: Lacks the dimethyloctyl ether substituent, making it less hydrophobic and potentially less bioactive.
4,4’-Bis(bromomethyl)-1,1’-biphenyl: Has bromomethyl groups on different positions, which may affect its reactivity and applications.
2,5-Bis(chloromethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity and chemical properties.
Uniqueness
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of both bromomethyl groups and a hydrophobic dimethyloctyl ether substituent. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
384342-20-5 |
|---|---|
Fórmula molecular |
C24H32Br2O |
Peso molecular |
496.3 g/mol |
Nombre IUPAC |
1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-phenylbenzene |
InChI |
InChI=1S/C24H32Br2O/c1-18(2)8-7-9-19(3)12-13-27-24-15-21(16-25)23(14-22(24)17-26)20-10-5-4-6-11-20/h4-6,10-11,14-15,18-19H,7-9,12-13,16-17H2,1-3H3 |
Clave InChI |
WYTSNLYONIAKFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)C2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
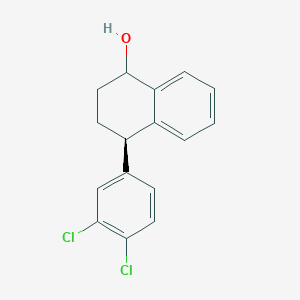
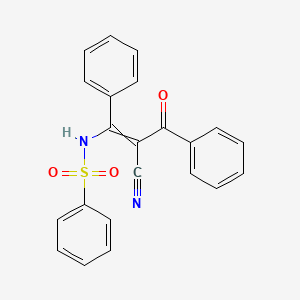
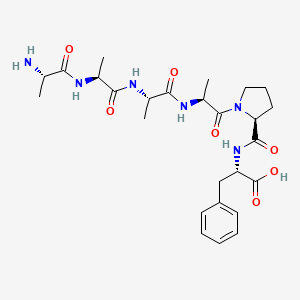
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

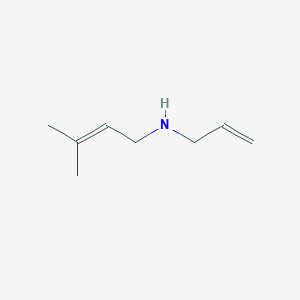
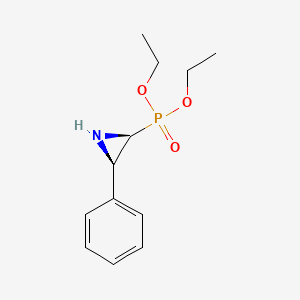
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

